

# AT7867 Dihydrochloride: A Preclinical Technical Guide

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## Compound of Interest

Compound Name: *AT7867 dihydrochloride*

Cat. No.: *B605655*

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**AT7867 dihydrochloride** is a potent, ATP-competitive small molecule inhibitor targeting key nodes in pro-survival signaling pathways.<sup>[1]</sup> This technical guide provides a comprehensive overview of the preclinical data available for AT7867, with a focus on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. The information herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

## Mechanism of Action

AT7867 is a multi-targeted kinase inhibitor, demonstrating potent inhibition of Akt (also known as Protein Kinase B or PKB) and p70 S6 Kinase (p70S6K).<sup>[1][2]</sup> The Akt signaling pathway is a critical mediator of cell survival, proliferation, and metabolism, and its dysregulation is a common feature in many human cancers.<sup>[1][3]</sup> AT7867 also exhibits inhibitory activity against Protein Kinase A (PKA).<sup>[1]</sup> By targeting these key kinases, AT7867 disrupts downstream signaling, leading to the inhibition of cell growth and the induction of apoptosis (programmed cell death).<sup>[1][4]</sup>

## In Vitro Studies

### Kinase Inhibition Profile

AT7867 has been profiled against a panel of kinases, demonstrating high potency against members of the AGC kinase family. The half-maximal inhibitory concentrations (IC50) for key targets are summarized below.

Kinase	IC50 (nM)
Akt1	32
Akt2	17
Akt3	47
p70S6K	85
PKA	20

Table 1: In vitro kinase inhibition profile of AT7867.[5]

## Cellular Activity

AT7867 demonstrates potent anti-proliferative activity across a range of human cancer cell lines, particularly those with a dysregulated PI3K/Akt pathway, such as PTEN-deficient or PIK3CA-mutant lines.[5]

Cell Line	Cancer Type	IC50 (µM)
MES-SA	Uterine Sarcoma	0.9 - 3
MDA-MB-468	Breast Cancer	0.9 - 3
MCF-7	Breast Cancer	0.9 - 3
HCT116	Colon Cancer	0.9 - 3
HT29	Colon Cancer	0.9 - 3
U87MG	Glioblastoma	~8.2
PC-3	Prostate Cancer	10 - 12
DU145	Prostate Cancer	10 - 12

Table 2: Anti-proliferative activity of AT7867 in various human cancer cell lines.[\[5\]](#)

AT7867 effectively inhibits the phosphorylation of downstream targets of Akt and p70S6K in cellular assays. For example, it inhibits the phosphorylation of GSK3 $\beta$  (a direct substrate of Akt) with IC<sub>50</sub> values in the range of 2-4  $\mu$ M in various cancer cell lines.[\[1\]](#)

## Induction of Apoptosis

Treatment with AT7867 has been shown to induce apoptosis in cancer cells. This is evidenced by multiple methods, including the detection of cleaved PARP and Annexin V staining.[\[1\]](#)[\[4\]](#)

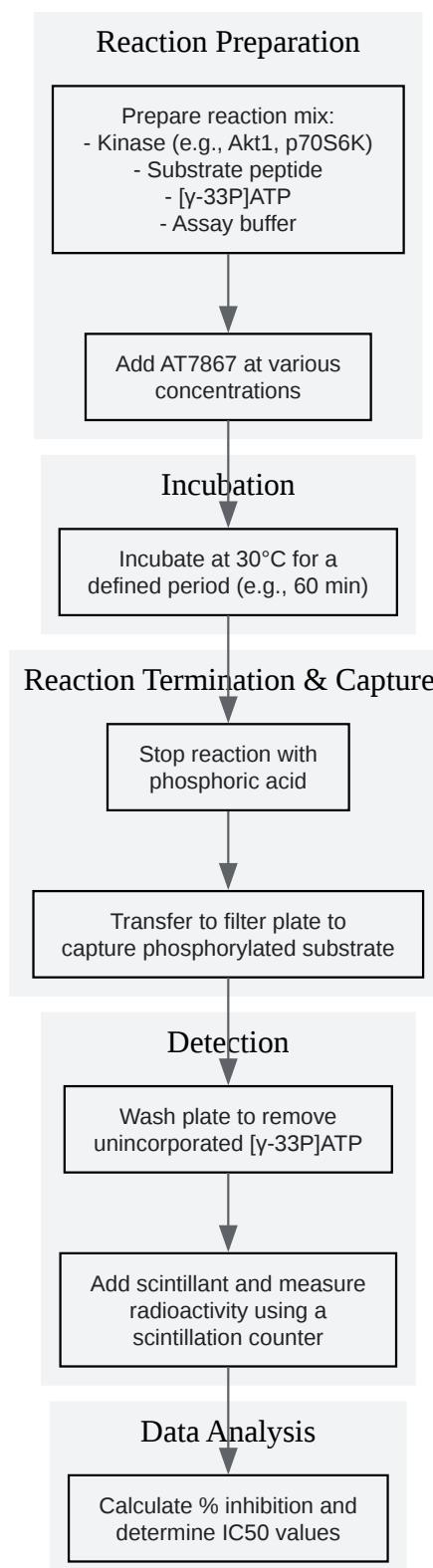
## In Vivo Studies Xenograft Models

AT7867 has demonstrated significant anti-tumor activity in in vivo xenograft models. Oral or intraperitoneal administration of AT7867 led to the inhibition of tumor growth in mice bearing human tumor xenografts.[\[1\]](#)[\[2\]](#)

In a PTEN-deficient U87MG human glioblastoma xenograft model, administration of AT7867 at doses of 90 mg/kg (oral) or 20 mg/kg (intraperitoneal) resulted in the inhibition of downstream substrate phosphorylation of both Akt and p70S6K, induction of apoptosis, and significant inhibition of tumor growth.[\[1\]](#)[\[2\]](#)

## Experimental Protocols In Vitro Kinase Assay

A radiometric filter binding format is a common method for assessing in vitro kinase activity.



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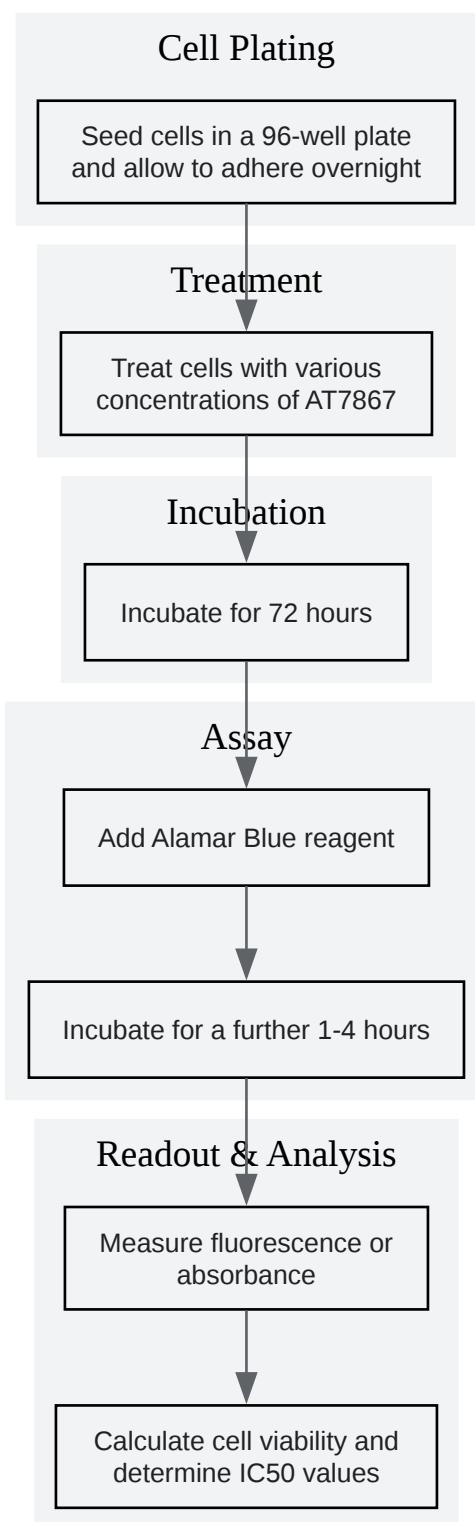
*Workflow for a radiometric in vitro kinase assay.*

**Methodology:**

- Reaction Setup: Kinase, substrate peptide, and [ $\gamma$ -33P]ATP are combined in an assay buffer.
- Inhibitor Addition: AT7867 is added at a range of concentrations.
- Incubation: The reaction is allowed to proceed at 30°C.
- Termination: The reaction is stopped by the addition of phosphoric acid.
- Capture: The reaction mixture is transferred to a filter plate to capture the phosphorylated substrate.
- Washing: Unincorporated [ $\gamma$ -33P]ATP is removed by washing.
- Detection: Scintillation fluid is added, and radioactivity is measured.
- Analysis: The percentage of inhibition is calculated for each concentration of AT7867 to determine the IC50 value.

## Cell Proliferation Assay (Alamar Blue)

The Alamar Blue assay is a common method to assess cell viability and proliferation.



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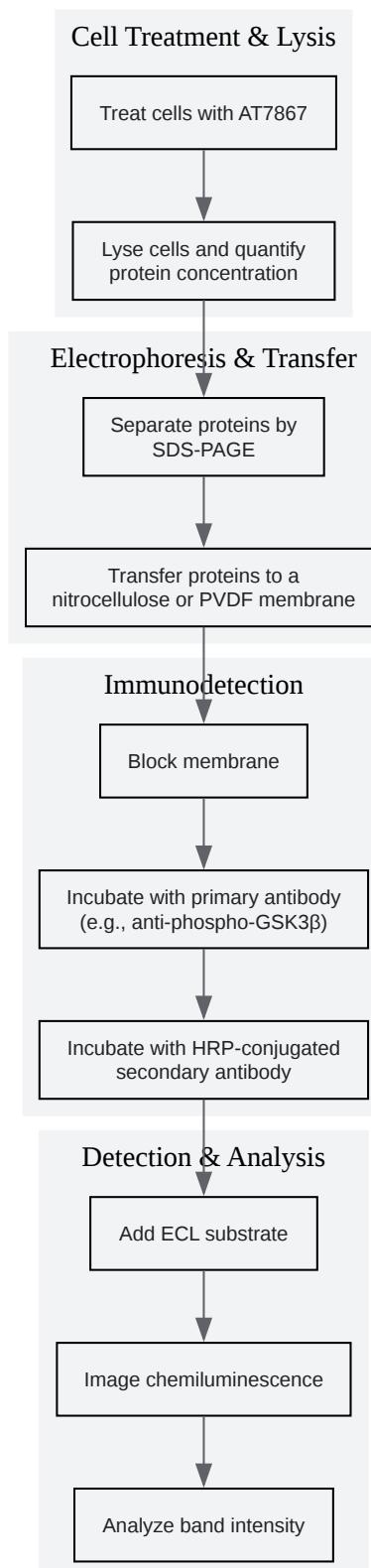
*Workflow for an Alamar Blue cell proliferation assay.*

**Methodology:**

- Cell Seeding: Cells are plated in 96-well plates and allowed to attach.
- Treatment: Cells are treated with a range of concentrations of AT7867.
- Incubation: Plates are incubated for 72 hours.
- Reagent Addition: Alamar Blue reagent is added to each well.
- Incubation: Plates are incubated for an additional 1-4 hours.
- Measurement: Fluorescence or absorbance is measured using a plate reader.
- Analysis: Cell viability is calculated relative to untreated controls, and IC50 values are determined.[\[1\]](#)

## Western Blotting for Phospho-Akt Pathway Analysis

Western blotting is used to detect changes in protein phosphorylation.

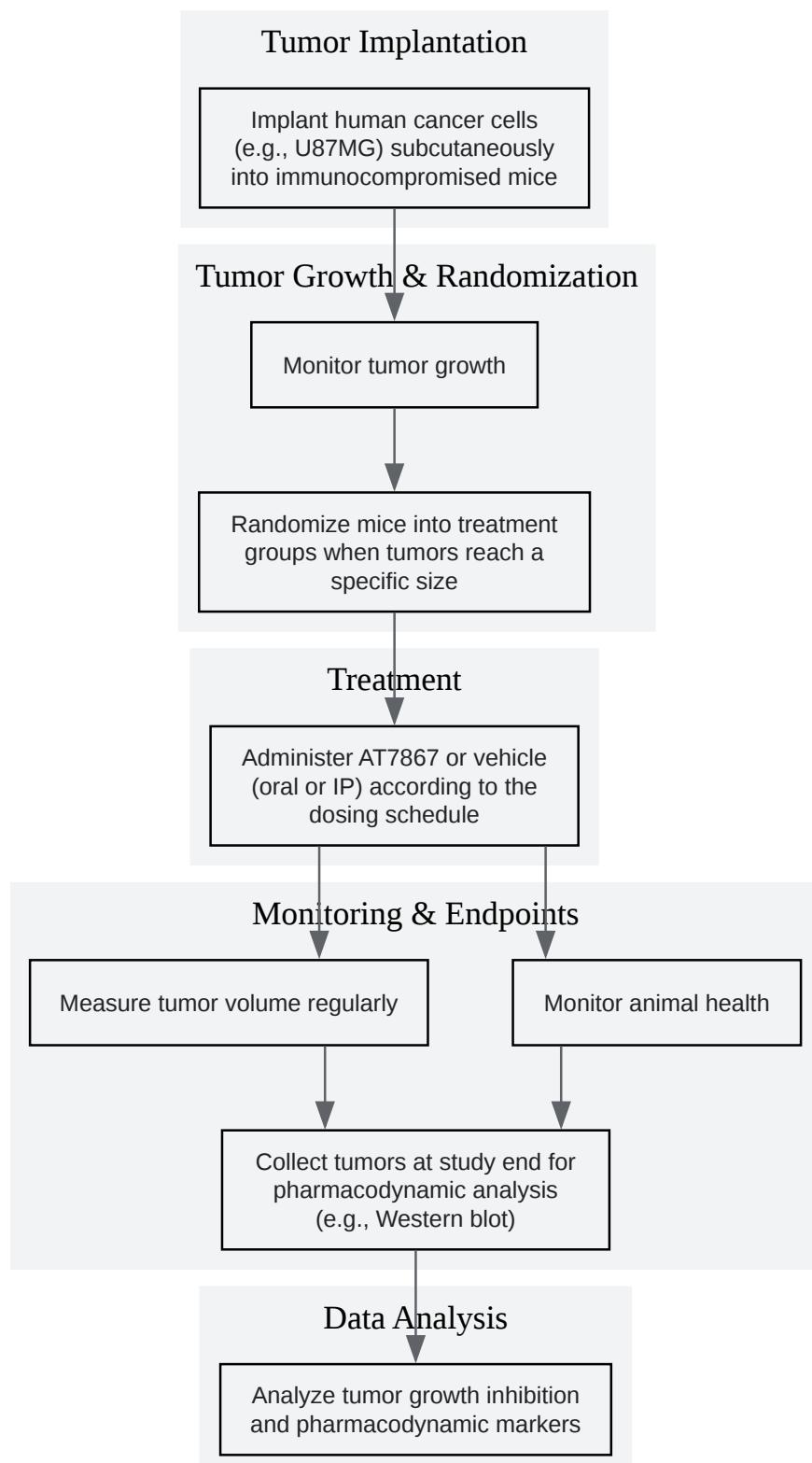
[Click to download full resolution via product page](#)*Workflow for Western blot analysis of Akt pathway phosphorylation.*

**Methodology:**

- **Cell Treatment and Lysis:** Cells are treated with AT7867, then lysed to extract proteins.
- **Protein Quantification:** Protein concentration in the lysates is determined.
- **SDS-PAGE:** Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- **Transfer:** Proteins are transferred from the gel to a membrane.
- **Blocking:** The membrane is blocked to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** The membrane is incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-GSK3 $\beta$ ).
- **Secondary Antibody Incubation:** The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
- **Detection:** An enhanced chemiluminescence (ECL) substrate is added, and the light emitted is captured by an imaging system.
- **Analysis:** The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.[\[6\]](#)

## In Vivo Xenograft Study

This protocol outlines a general workflow for assessing the in vivo efficacy of AT7867.



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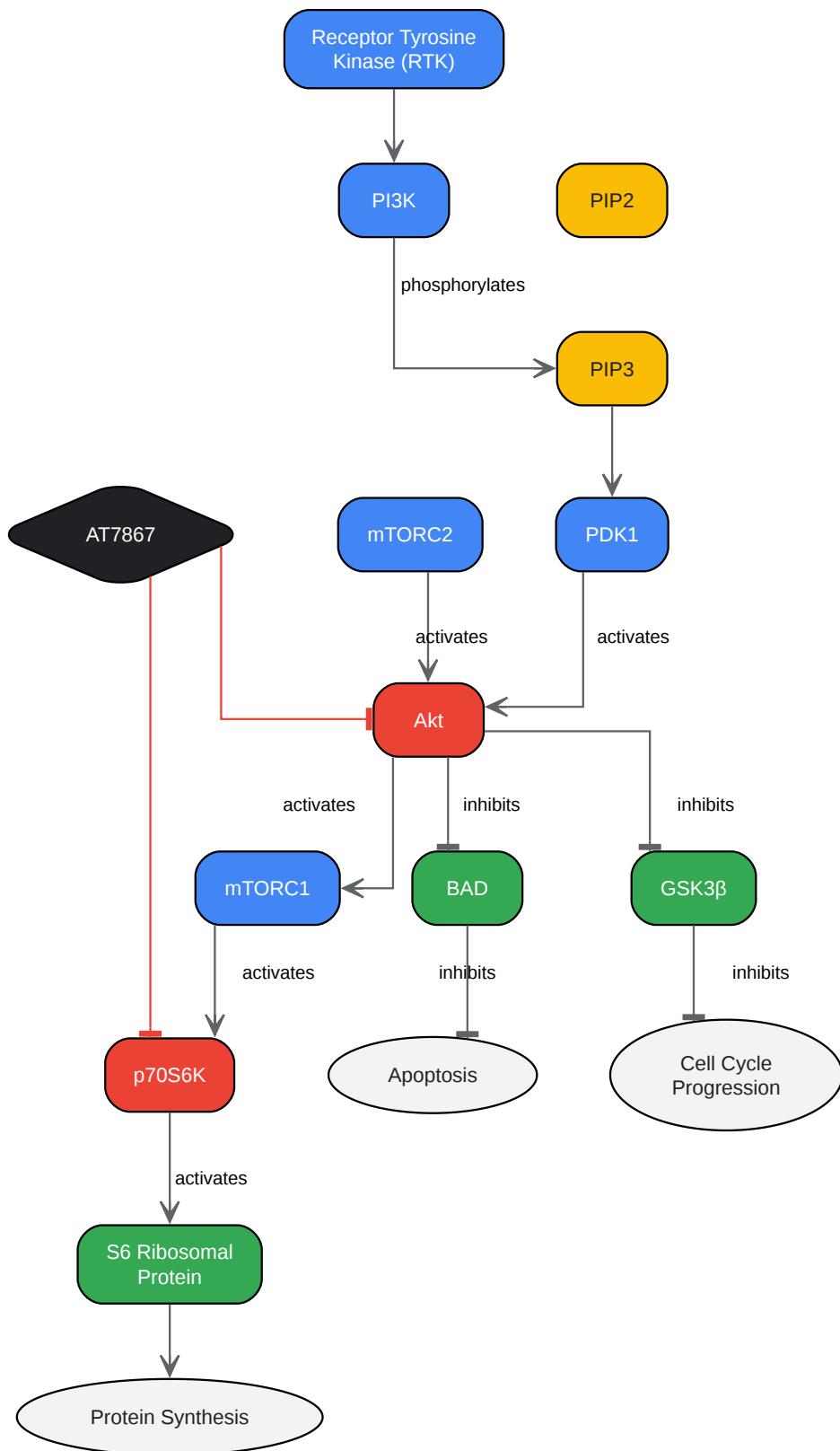
*Workflow for an *in vivo* xenograft study.*

**Methodology:**

- Cell Implantation: Human cancer cells (e.g., U87MG) are implanted subcutaneously into immunocompromised mice.[7][8][9]
- Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size, at which point the mice are randomized into treatment and control groups.[10]
- Drug Administration: AT7867 is administered to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle.[2]
- Monitoring: Tumor volume and the general health of the animals are monitored regularly.
- Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as Western blotting, to confirm target engagement.[10]
- Data Analysis: The effect of AT7867 on tumor growth is statistically analyzed.

## Signaling Pathway

The following diagram illustrates the central role of Akt and p70S6K in cell signaling and the points of inhibition by AT7867.

[Click to download full resolution via product page](#)*AT7867 inhibits the Akt/p70S6K signaling pathway.*

## Conclusion

The preclinical data for **AT7867 dihydrochloride** demonstrate its potent and specific inhibition of the Akt and p70S6K signaling pathways. This activity translates to significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines in vitro and tumor growth inhibition in vivo. The detailed experimental protocols provided in this guide offer a framework for the further investigation of AT7867 and other kinase inhibitors. These findings support the continued evaluation of AT7867 as a potential therapeutic agent for the treatment of cancers with a dysregulated PI3K/Akt pathway.

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